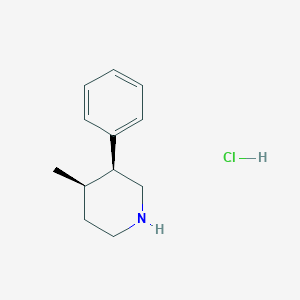

(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride

説明

(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride is a chiral piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. This compound is notable for its stereochemistry, which can influence its biological activity and interactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of lipase-mediated resolution protocols, which provide high enantiomeric excess . Another method involves ring-closing metathesis followed by SN2 displacement reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using immobilized enzymes or chiral catalysts to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize costs.

化学反応の分析

Michael Addition

Michael addition is a common method used in the synthesis of piperidine derivatives. This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound, often in the presence of a chiral catalyst to enhance stereoselectivity .

Reductive Amination

Reductive amination is another key reaction for synthesizing piperidine derivatives. This process involves the condensation of an aldehyde or ketone with an amine, followed by reduction of the resulting imine .

Hydrogenation

Hydrogenation reactions are crucial in the synthesis of piperidines, particularly for reducing unsaturated precursors to saturated compounds. Mild conditions and appropriate catalysts are essential to maintain stereoselectivity .

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for characterizing piperidine derivatives. For example, 3-(1,4-Dimethylpiperidin-4-yl)phenol shows specific NMR and MS data that can be used as a reference for similar compounds .

Data Table: Spectroscopic Data for Related Piperidine Derivatives

| Compound | NMR Data (δ) | MS Data (m/z) |

|---|---|---|

| 3-(1,4-Dimethylpiperidin-4-yl)phenol | 7.15 (t), 6.81 (d), 6.76 (t), 6.62 (dd) | 206.1 (M + H) |

| 3-(1-Methylpiperidin-4-yl)phenol | 7.12 (t), 6.63–6.66 (m), 6.58 (s) | 192.1 (M + H) |

| 3-Methyl-4-[3-(propan-2-yloxy)phenyl]piperidine | 7.23 (t), 6.83–6.70 (m) | Not specified |

科学的研究の応用

Antidepressant Properties

The (3S,4R) isomer of 4-Methyl-3-phenylpiperidine is closely related to paroxetine, a well-known antidepressant. Paroxetine acts as a selective serotonin reuptake inhibitor (SSRI), and studies indicate that the (3S,4R) configuration is crucial for its pharmacological activity. The compound's ability to inhibit serotonin reuptake at synaptic junctions contributes to its antidepressant effects .

Cancer Therapy

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including (3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and exhibit cytotoxicity against various tumor models. For instance, a study demonstrated that derivatives of piperidine showed improved cytotoxicity compared to established chemotherapeutic agents like bleomycin .

Neurodegenerative Diseases

The compound has also been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the pathophysiology of Alzheimer's disease. This dual inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of various enzymes involved in metabolic pathways. For example, studies have explored its effects on the Type III secretion system in pathogenic bacteria, revealing significant inhibition at therapeutic concentrations . Such mechanisms suggest potential applications in antimicrobial therapy.

Cytotoxicity and Apoptosis

Mechanistic investigations into the cytotoxic effects of this compound have shown that it can activate apoptotic pathways in cancer cells. The activation of caspases has been noted as a key event leading to cell death, indicating its potential as an anticancer agent.

Case Studies

作用機序

The mechanism of action of (3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and efficacy. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the target .

類似化合物との比較

Similar Compounds

(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: Another chiral piperidine derivative with different substituents.

3,4-Dihydroxy-3-methyl-2-pentanone: A compound with similar stereochemistry but different functional groups.

Uniqueness

(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride is unique due to its specific stereochemistry and the presence of both a methyl and a phenyl group on the piperidine ring. This combination of features can result in distinct biological activities and chemical properties compared to other piperidine derivatives.

生物活性

(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's stereochemistry significantly influences its pharmacological properties, making it a subject of interest for various therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized through enantioselective methods that ensure the desired stereochemistry. Common synthetic routes include lipase-mediated resolution and the use of chiral catalysts to achieve high yields and purity. The compound's unique structure, characterized by a methyl and a phenyl group on the piperidine ring, contributes to its distinct biological activities .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. The compound may act as an antagonist or agonist depending on the target, influencing various biochemical pathways. For instance, its potential as an opioid receptor antagonist has been investigated, showing promise in modulating pain pathways .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- Opioid Receptor Functional Antagonism : A study investigated the compound's analogues for their ability to antagonize opioid receptors. Results indicated that certain analogues exhibited high affinity for the κ-opioid receptor, demonstrating potential for pain management therapies without the addictive properties of traditional opioids .

- Anticancer Properties : Research on piperidine derivatives revealed that compounds similar to this compound showed significant cytotoxic effects against leukemia and myeloma cell lines. These compounds increased mRNA expression of pro-apoptotic genes, suggesting a mechanism for inducing cancer cell death .

- Neuropharmacological Effects : The compound has been explored for its potential as a histamine H3 receptor antagonist, which may have implications in treating neurological disorders such as schizophrenia and ADHD. Its ability to modulate neurotransmitter release positions it as a candidate for further research in neuropharmacology .

Comparative Analysis

Comparing this compound with other piperidine derivatives highlights its unique pharmacological profile:

| Compound | Key Activity | Selectivity |

|---|---|---|

| (3R,4S)-3-Methoxy-4-methylaminopyrrolidine | Antidepressant effects | Moderate selectivity |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one | Anticancer activity | High selectivity for cancer cells |

| This compound | Opioid receptor antagonism | High selectivity for κ-receptor |

特性

IUPAC Name |

(3S,4R)-4-methyl-3-phenylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H/t10-,12+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMICDKJSLDYHT-IYJPBCIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。